

# thermodynamic stability of acetone versus propen-2-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propen-2-ol*

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An In-depth Technical Guide to the Thermodynamic Stability of Acetone versus **Propen-2-ol**

## Introduction

Acetone, a simple ketone, and its enol tautomer, **propen-2-ol**, represent a classic example of keto-enol tautomerism.<sup>[1][2]</sup> While tautomers are constitutional isomers that readily interconvert, the equilibrium between the keto and enol forms is a critical determinant of their relative thermodynamic stability.<sup>[3]</sup> This guide provides a detailed analysis of the thermodynamic properties of acetone and **propen-2-ol**, outlining the experimental methods used to determine these properties and the factors governing their stability. This information is of significant value to researchers, scientists, and professionals in drug development where understanding molecular stability is paramount.

## Thermodynamic Data Summary

The thermodynamic stability of a compound under standard conditions is quantitatively described by its standard Gibbs free energy of formation ( $\Delta G_f^\circ$ ), standard enthalpy of formation ( $\Delta H_f^\circ$ ), and standard molar entropy ( $S^\circ$ ). A lower Gibbs free energy of formation indicates greater thermodynamic stability.

Table 1: Thermodynamic Properties of Acetone and **Propen-2-ol** (Gas Phase)

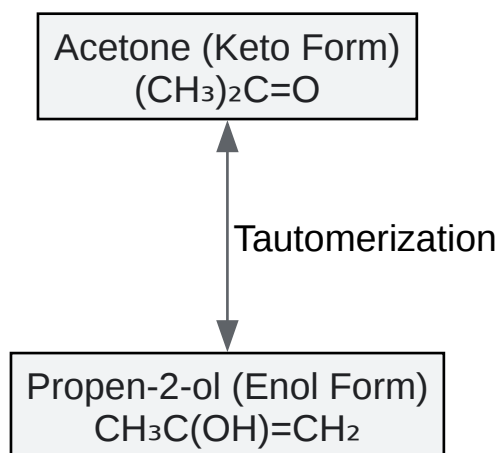
Property	Acetone (Keto Form)	Propen-2-ol (Enol Form)	Units
Std. Enthalpy of Formation ( $\Delta_f H^\circ$ )	-218.5[4]	-160 $\pm$ 8[5]	kJ/mol
Std. Molar Entropy ( $S^\circ$ )	295.35[4]	Data not readily available	J/(mol·K)
Std. Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	Calculated below	Data not readily available	kJ/mol

Note: The standard Gibbs free energy of formation can be calculated using the equation:  $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S_f^\circ$ . Due to the lack of readily available standard entropy for **propen-2-ol**, a direct comparison of experimental  $\Delta G_f^\circ$  is challenging. However, the significant difference in their enthalpies of formation provides a strong indication of their relative stabilities.

## Keto-Enol Tautomerism

Acetone and **propen-2-ol** exist in a dynamic equilibrium, though it heavily favors the keto form. [3][6] This preference is primarily due to the greater strength of the carbon-oxygen double bond in the ketone (~749 kJ/mol) compared to the carbon-carbon double bond in the enol (~611 kJ/mol). [3][7]

At ambient temperature in the vapor phase, only a minuscule fraction, approximately  $2.4 \times 10^{-7}\%$ , of the molecules are in the enol form. [6] The keto tautomer is more stable than the enol tautomer by about 45–60 kJ/mol. [3][7]

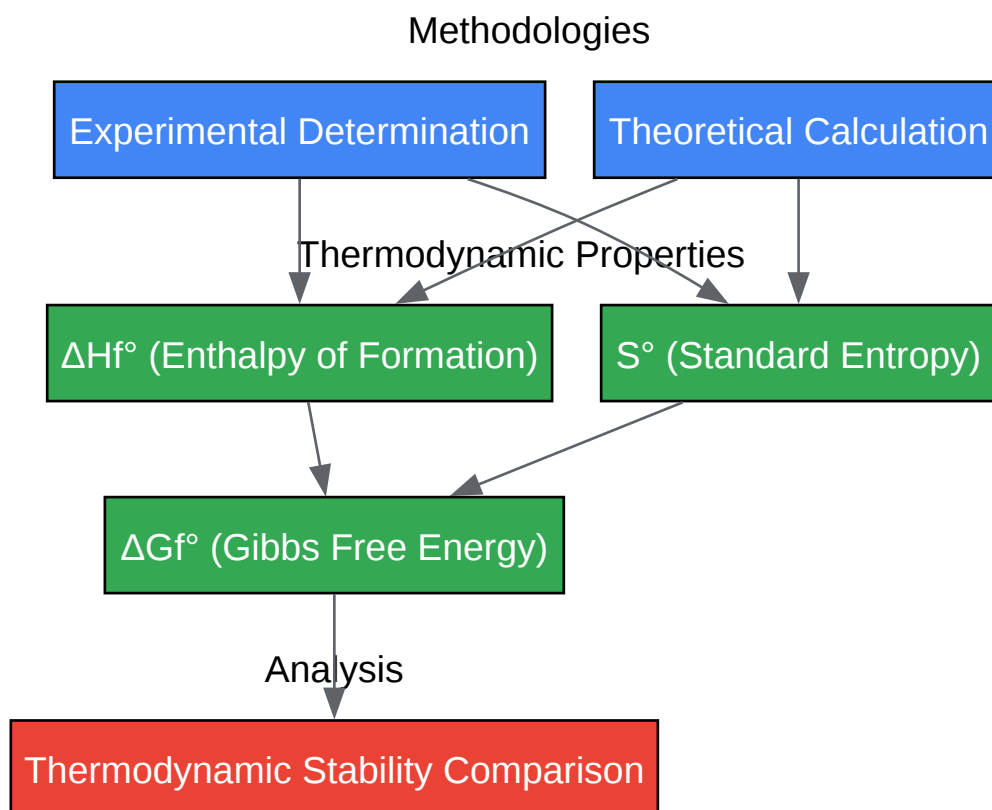


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Caption: The keto-enol tautomerism equilibrium between acetone and **propen-2-ol**.

## Determination of Thermodynamic Stability: A Logical Workflow

The assessment of the thermodynamic stability of isomers like acetone and **propen-2-ol** involves a combination of experimental measurements and theoretical calculations.



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Caption: A logical workflow for determining and comparing thermodynamic stability.

## Experimental Protocols

The determination of thermodynamic properties is achieved through various precise experimental techniques.

### Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the standard enthalpy of combustion ( $\Delta_c H^\circ$ ), from which the standard enthalpy of formation ( $\Delta_f H^\circ$ ) can be calculated.

- Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container called a bomb. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

- Methodology:
  - A weighed sample of the organic compound (e.g., acetone) is placed in a crucible inside the bomb calorimeter.
  - The bomb is sealed, pressurized with pure oxygen, and submerged in a known volume of water in an insulated container (calorimeter).
  - The initial temperature of the water is recorded.
  - The sample is ignited electrically.
  - The final temperature of the water after combustion is recorded.
  - The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8]
  - The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.
  - The standard enthalpy of formation is then calculated using Hess's law, with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Knudsen Effusion Method for Vapor Pressure

This technique is employed to measure the vapor pressure of solids or liquids with low volatility, which is then used to determine the enthalpy of sublimation or vaporization.

- Principle: The method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure is directly proportional to this rate of effusion.
- Methodology:
  - A sample of the substance is placed in a Knudsen cell, which is a container with a small, well-defined orifice.
  - The cell is placed in a high-vacuum chamber and heated to a constant temperature.

- The mass loss of the sample over a specific time period is measured.[9]
- The vapor pressure ( $p$ ) is calculated using the Knudsen equation:  $p = (\Delta m / (A * t)) * \sqrt{2 * \pi * R * T / M}$  where  $\Delta m$  is the mass loss,  $A$  is the area of the orifice,  $t$  is the time,  $R$  is the ideal gas constant,  $T$  is the temperature, and  $M$  is the molar mass of the effusing vapor.[9]
- By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the Clausius-Clapeyron equation.

## Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. From this data, the standard entropy can be calculated.

- Principle: The sample is placed in a calorimeter that is adiabatically shielded from its surroundings, meaning no heat is exchanged. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
- Methodology:
  - The sample is cooled to a very low temperature (close to 0 K).
  - A small, precisely measured amount of heat is added to the sample using an electric heater.
  - The temperature of the sample is allowed to equilibrate, and the temperature rise is recorded.
  - The heat capacity ( $C_p$ ) is calculated as the ratio of the heat added to the temperature rise.
  - This process is repeated in small temperature increments up to the desired temperature (e.g., 298.15 K).
  - The standard molar entropy ( $S^\circ$ ) at a given temperature  $T$  is then determined by integrating the heat capacity divided by temperature from 0 K to  $T$ , accounting for the entropies of any phase transitions.

## Conclusion

The thermodynamic data unequivocally demonstrates that acetone (the keto form) is significantly more stable than its tautomer, **propen-2-ol** (the enol form). This stability is primarily attributed to the stronger carbon-oxygen double bond in acetone. The equilibrium between these two isomers lies heavily in favor of acetone under standard conditions. The experimental protocols outlined provide the rigorous framework necessary for the precise determination of the thermodynamic properties that underpin these conclusions. For professionals in fields such as drug development, a thorough understanding of such thermodynamic relationships is essential for predicting molecular behavior and designing stable, effective compounds.

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- To cite this document: BenchChem. [thermodynamic stability of acetone versus propen-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8755588#thermodynamic-stability-of-acetone-versus-propen-2-ol]

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